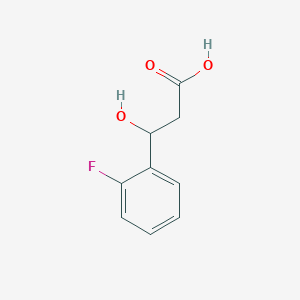

3-(2-Fluorophenyl)-3-hydroxypropanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

60187-07-7 |

|---|---|

Molecular Formula |

C9H9FO3 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H9FO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) |

InChI Key |

AIWIRGXTIRVAIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)O)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 2 Fluorophenyl 3 Hydroxypropanoic Acid

Chemical Reactivity of the Hydroxyl Moiety

The secondary hydroxyl group located at the beta-position relative to the carboxyl group is a key site for oxidative and derivatization reactions.

The secondary alcohol functionality in 3-(2-Fluorophenyl)-3-hydroxypropanoic acid can be oxidized to form a ketone. byjus.com This transformation yields the corresponding β-keto acid, 3-(2-Fluorophenyl)-3-oxopropanoic acid. The reaction involves the breaking of a C-H bond on the carbon bearing the hydroxyl group and the formation of a new C=O double bond. masterorganicchemistry.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common laboratory oxidants for converting secondary alcohols to ketones include chromium-based reagents, such as Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), and milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which are often used to avoid over-oxidation or side reactions with other sensitive functional groups. masterorganicchemistry.comorganic-chemistry.org

Table 1: Representative Oxidation Reactions of the Hydroxyl Group

| Starting Material | Oxidizing Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Jones Reagent (H₂CrO₄) | 3-(2-Fluorophenyl)-3-oxopropanoic acid | Oxidation |

The hydroxyl group can serve as a nucleophile, enabling its conversion into esters and ethers, thereby modifying the compound's physical and chemical properties.

Esterification: The secondary hydroxyl group can be acylated to form an ester. This typically involves reaction with an acyl electrophile, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. youtube.com Given the presence of the more acidic carboxylic acid, this transformation may require prior protection of the carboxyl group to achieve selectivity.

Etherification: Formation of an ether at the secondary hydroxyl position can be achieved through reactions analogous to the Williamson ether synthesis. youtube.com This process involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide). youtube.com As with esterification, selective etherification of the hydroxyl group necessitates careful consideration of the competing reactivity of the carboxylic acid.

Table 2: Derivatization of the Hydroxyl Moiety

| Reaction Type | Reagents | Functional Group Formed | Product Example |

|---|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Ester | 3-Acetoxy-3-(2-fluorophenyl)propanoic acid |

Chemical Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is the most acidic site in the molecule and undergoes reactions typical of its class, including reduction and decarboxylation.

The carboxylic acid functionality can be reduced to a primary alcohol, converting this compound into 3-(2-Fluorophenyl)propane-1,3-diol. This transformation requires the use of powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.comchemistrysteps.com

Table 3: Reduction of the Carboxylic Acid Group

| Starting Material | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | 1. Lithium Aluminum Hydride (LiAlH₄)2. H₃O⁺ workup | Dry Ether / THF | 3-(2-Fluorophenyl)propane-1,3-diol |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While the decarboxylation of β-keto acids upon heating is a well-known process that proceeds through a cyclic six-membered transition state, the decarboxylation of β-hydroxy acids like this compound follows different pathways. youtube.commasterorganicchemistry.com

One common mechanism for the decarboxylation of β-hydroxy acids involves an initial dehydration (elimination of a water molecule) to form an α,β-unsaturated carboxylic acid. google.com In this case, this compound would first be converted to 3-(2-Fluorophenyl)propenoic acid. Upon further heating, this unsaturated intermediate can then undergo decarboxylation.

Another potential pathway is oxidative decarboxylation, which can be facilitated by certain reagents or conditions and involves the cleavage of the C-C bond between the alpha and beta carbons. nih.gov The stability of the potential intermediates and the specific reaction conditions employed will determine the predominant mechanism.

Reactivity Profile of the Fluorophenyl Substituent

For electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the fluorine atom acts as a deactivator due to its strong inductive withdrawal, making the ring less reactive than benzene. However, its resonance donation directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the fluorine are C3 and C5, respectively. The C1 position is already substituted. Therefore, electrophilic attack would be expected to occur primarily at the C5 position, and to a lesser extent at the C3 position, though such reactions may require forcing conditions due to the deactivating nature of both the fluorine and the alkyl side chain.

Recent research has also shown that C-H bonds located ortho to a fluorine substituent can be selectively activated by transition metals, opening pathways for direct C-H functionalization reactions. acs.org This modern synthetic strategy could potentially allow for the introduction of new substituents at the C3 position of the fluorophenyl ring.

Considerations for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic compounds. nih.gov The reaction typically proceeds via an addition-elimination mechanism, which involves the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov In this mechanism, a nucleophile attacks an aromatic ring carbon that bears a suitable leaving group, and the stability of the resulting intermediate is crucial for the reaction to proceed. nih.gov

For a SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho and/or para to the leaving group. nih.gov These groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects. Polyfluoroarenes can also undergo SNAr because the cumulative electron-withdrawing effect of multiple fluorine atoms sufficiently lowers the electron density of the arene core, making it susceptible to nucleophilic attack. nih.gov

In the case of this compound, the fluorine atom can potentially act as a leaving group. However, the molecule lacks the strong, classic activating groups typically required for SNAr. The hydroxypropanoic acid substituent is not a powerful electron-withdrawing group capable of sufficiently stabilizing the Meisenheimer intermediate. Consequently, direct nucleophilic aromatic substitution of the fluorine atom on this compound is expected to be challenging under standard SNAr conditions. Reactions would likely require harsh conditions or alternative pathways, such as a concerted nucleophilic aromatic substitution (CSNAr), which avoids the formation of a high-energy Meisenheimer intermediate but is less common. nih.gov

Electronic Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom substituent exerts a significant and dualistic electronic influence on the aromatic ring of this compound. This influence is a combination of a strong inductive effect and a weaker mesomeric (or resonance) effect. nih.gov

Inductive Effect (-I): Due to its position as the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. nih.gov It pulls electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the aromatic ring through the sigma bond framework. This effect leads to a general decrease in the electron density of the aromatic π-system and makes the ring carbon atoms more electropositive. acs.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic attack, provided other conditions are met. nih.gov

Mesomeric Effect (+M): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. nih.gov This donation of electron density is a positive mesomeric effect, which acts to increase the electron density at the ortho and para positions of the ring.

Acid-Base Properties and the Hammett Equation in Fluorinated Organic Acids

The presence of the 2-fluorophenyl group has a pronounced effect on the acid-base properties of the carboxylic acid moiety in this compound. Fluorinated carboxylic acids are known to be stronger acids than their non-fluorinated counterparts. wikipedia.org The strong electron-withdrawing inductive effect (-I) of the fluorine atom is transmitted through the aromatic ring and the aliphatic chain to the carboxylate group. This effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation. By pulling electron density away from the negatively charged carboxylate, the fluorine atom helps to disperse the charge, making the anion more stable and therefore shifting the acid-dissociation equilibrium towards the ionized form. researchgate.net This results in a lower acid dissociation constant (pKa) value, signifying a stronger acid compared to the parent 3-phenyl-3-hydroxypropanoic acid. researchgate.net

The electronic influence of substituents on the reactivity of aromatic compounds, including the acidity of benzoic acids, can be quantitatively described by the Hammett equation. chemeurope.com This equation is a cornerstone of physical organic chemistry and represents a linear free-energy relationship. viu.ca

The Hammett equation is expressed as: log(K/K₀) = ρσ

Where:

K is the equilibrium constant for a reaction with a substituted aromatic compound. utexas.edu

K₀ is the equilibrium constant for the same reaction with the unsubstituted parent compound (e.g., benzoic acid). utexas.edu

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of that substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. chemeurope.comviu.ca

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to the electronic effects of substituents. For the reference reaction—the ionization of benzoic acid in water at 25°C—ρ is defined as 1. chemeurope.comviu.ca

While the Hammett equation is rigorously applied to meta and para substituents to avoid steric complications from ortho groups, the principles are informative. chemeurope.com The positive Hammett constant for fluorine reflects its net electron-withdrawing character, which increases the acidity of the carboxylic acid. wikipedia.org Reactions with a positive ρ value are aided by electron-withdrawing groups, such as the ionization of a carboxylic acid. chemeurope.com

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NH₂ (Amino) | -0.16 | -0.66 |

| -OH (Hydroxy) | +0.12 | -0.37 |

| -OCH₃ (Methoxy) | +0.12 | -0.27 |

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -H (Hydrogen) | 0.00 | 0.00 |

| -F (Fluoro) | +0.34 | +0.06 |

| -Cl (Chloro) | +0.37 | +0.23 |

| -Br (Bromo) | +0.39 | +0.23 |

| -CN (Cyano) | +0.56 | +0.66 |

| -NO₂ (Nitro) | +0.71 | +0.78 |

Data sourced from established physical organic chemistry literature and consistent with values presented in multiple sources. chemeurope.comwikipedia.orgdalalinstitute.com

Stereochemical Aspects of 3 2 Fluorophenyl 3 Hydroxypropanoic Acid

Enantiomeric Forms and Intrinsic Chirality

3-(2-Fluorophenyl)-3-hydroxypropanoic acid possesses a single stereocenter at the third carbon atom (C3), which is bonded to four different substituents: a hydroxyl group (-OH), a 2-fluorophenyl group, a hydrogen atom, and a carboxymethyl group (-CH2COOH). This structural feature makes the molecule intrinsically chiral, meaning it is not superimposable on its mirror image. wikipedia.org Consequently, it exists as a pair of enantiomers: (R)-3-(2-Fluorophenyl)-3-hydroxypropanoic acid and (S)-3-(2-Fluorophenyl)-3-hydroxypropanoic acid. These enantiomers exhibit identical physical properties such as melting point and solubility in achiral solvents but differ in their interaction with plane-polarized light (optical rotation) and their binding to other chiral molecules, which is of paramount importance in pharmacology. The separation of this racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org

Methodologies for Asymmetric Synthesis and Chiral Resolution

The production of enantiomerically pure forms of this compound is crucial for its development as a chiral building block. Various methodologies are employed, ranging from the separation of racemates to the direct synthesis of a single enantiomer.

Chiral Catalyst-Mediated Stereoselective Reactions

Asymmetric synthesis using chiral catalysts is a powerful strategy for producing enantiomerically enriched compounds directly. mdpi.com This approach avoids the inherent 50% loss associated with classical resolution of racemates. For the synthesis of 3-aryl-3-hydroxypropanoic acid derivatives, methods such as the asymmetric reduction of a precursor β-keto ester or an asymmetric aldol (B89426) reaction can be employed. In these reactions, a small amount of a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, directs the reaction to preferentially form one enantiomer over the other. mdpi.com For instance, chiral rhodium catalysts have been successfully used in stereoselective cyclopropanation reactions, illustrating the potential of metal-based catalysts in creating specific stereoisomers. mdpi.com Similarly, chiral squaramide derivatives have been shown to be effective organocatalysts in asymmetric Michael and Friedel-Crafts reactions, which can be adapted for the synthesis of complex chiral molecules. mdpi.com

Enzymatic Kinetic Resolution and Dynamic Deracemization Processes

Enzymatic kinetic resolution is a widely used and highly efficient method for separating enantiomers of chiral acids and esters. almacgroup.com This technique leverages the high stereoselectivity of enzymes, particularly hydrolases like lipases and esterases, which catalyze the reaction of one enantiomer at a much higher rate than the other. almacgroup.comresearchgate.net

In a typical process for resolving a racemic ester of this compound, a lipase (B570770) is used to selectively hydrolyze one enantiomer (e.g., the (S)-ester) into the corresponding carboxylic acid ((S)-acid), leaving the other enantiomer ((R)-ester) unreacted. mdpi.comresearchgate.net The resulting mixture of the acid and the unreacted ester can then be easily separated. Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica Lipase B (CaLB) are frequently employed for these transformations due to their broad substrate scope and high enantioselectivity. researchgate.netnih.gov

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better selectivity. Research on analogous 3-aryl alkanoic acids has demonstrated that this method can yield both the hydrolyzed acid and the unreacted ester with high enantiomeric excess (ee). almacgroup.com

| Enzyme | Substrate Type | Typical Products | Enantiomeric Excess (ee) |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | (S)-β-amino acid and (R)-ester | >90% for both products researchgate.net |

| Hydrolases (e.g., from Pseudomonas cepacia) | Racemic ethyl 3-aryl alkanoates | (S)-carboxylic acid and (R)-ester | >94% for the acid almacgroup.com |

| Candida antarctica Lipase B (CaLB) | Racemic δ-hydroxy esters | (R)-ester and (S)-acid | Up to 99% nih.gov |

| Lipase from Pseudomonas fluorescens | Racemic β-amino carboxylic esters | (S)-β-amino acid and (R)-ester | Up to 98% researchgate.net |

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically achieve a 100% yield of a single enantiomer. nih.gov DKR combines the enzymatic selective reaction with an in-situ racemization of the slower-reacting enantiomer. For example, a ruthenium catalyst can be used to continuously racemize the less reactive ester enantiomer, making it available for the enzymatic transformation. This chemoenzymatic approach funnels the entire racemic starting material into a single, enantiomerically pure product. nih.gov

Utilization of Optically Active Starting Materials

The synthesis of a target molecule from a readily available, enantiomerically pure precursor is a foundational strategy in asymmetric synthesis, often referred to as the "chiral pool" approach. This method involves using natural products like amino acids or carbohydrates as starting materials. For instance, a process for synthesizing related 3-aryl-2-hydroxy propanoic acid derivatives starts from L-Tyrosine, an optically active amino acid. google.com The synthesis proceeds through a series of chemical transformations that preserve the original stereocenter's integrity, ultimately leading to an enantiomerically pure final product. This strategy bypasses the need for chiral resolution or an asymmetric catalyst, relying instead on the inherent chirality of the starting material. google.com

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is a powerful technique used when a molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers during the reaction. A common application is the aldol reaction, which creates a new stereocenter while forming a carbon-carbon bond.

The Evans asymmetric aldol reaction is a well-established method for achieving high diastereoselectivity. nih.gov In a synthesis analogous to that required for this compound, an N-acyloxazolidinone can be used as a chiral auxiliary. This auxiliary is attached to an acetate (B1210297) unit to form a chiral enolate. The reaction of this enolate with 2-fluorobenzaldehyde (B47322) would proceed via a highly organized, chair-like transition state, where the chiral auxiliary shields one face of the enolate. This steric hindrance directs the aldehyde to attack from the opposite face, resulting in the formation of one diastereomer in significant excess. nih.gov After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched β-hydroxy acid.

A study on a similar compound, 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, demonstrated the effectiveness of this approach. nih.gov

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative | 2,6-dimethyl-4-(silyloxy)benzaldehyde | 82:18 nih.gov |

| (4S)-4-benzyl-2-oxazolidinone derivative | 2,6-dimethyl-4-(silyloxy)benzaldehyde | 78:22 nih.gov |

The resulting diastereomers are typically separable by standard chromatographic techniques, allowing for the isolation of a single, pure stereoisomer. nih.gov

Advanced Analytical Methodologies for the Comprehensive Characterization of 3 2 Fluorophenyl 3 Hydroxypropanoic Acid

Spectroscopic Analysis Techniques

Spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and electronic properties of 3-(2-Fluorophenyl)-3-hydroxypropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methylene (B1212753) protons (CH₂-COOH), and the acidic and hydroxyl protons. The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between adjacent protons and are crucial for confirming the connectivity of the atoms. docbrown.info The broad signals for the OH and COOH protons can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Each carbon, from the carboxylic acid carbonyl to the individual carbons of the fluorophenyl ring, will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom; for instance, the carbonyl carbon will appear significantly downfield (at a higher ppm value) compared to the aliphatic carbons. docbrown.info

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il Fluorine is a spin-½ nucleus with 100% natural abundance, resulting in sharp signals over a wide chemical shift range. nsf.gov The spectrum for this compound would show a single resonance for the fluorine atom on the phenyl ring. Its chemical shift provides information about the electronic environment, and coupling to nearby protons (³JHF and ⁴JHF) can further confirm the substitution pattern on the aromatic ring. huji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~12.0 | br s | -COOH |

| ¹H | 7.1-7.6 | m | Ar-H |

| ¹H | ~5.2 | t | -CH (OH)- |

| ¹H | ~5.0 | br s | -OH |

| ¹H | ~2.8 | d | -CH₂ -COOH |

| ¹³C | ~175 | s | -C OOH |

| ¹³C | ~160 (d, ¹JCF ≈ 245 Hz) | s | C -F |

| ¹³C | 115-140 | m | Ar-C |

| ¹³C | ~69 | s | -C H(OH)- |

| ¹³C | ~43 | s | -C H₂-COOH |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (Molecular Formula: C₉H₉FO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The analysis involves ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ions. The experimentally determined mass is then compared to the calculated theoretical mass, with a match within a few parts per million (ppm) confirming the molecular formula. Common ions observed include the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 2: Theoretical Exact Masses for HRMS Analysis of C₉H₉FO₃

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₉H₉FO₃ | 184.05357 |

| Protonated Molecule [M+H]⁺ | C₉H₁₀FO₃⁺ | 185.06140 |

| Sodiated Adduct [M+Na]⁺ | C₉H₉FO₃Na⁺ | 207.04334 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. docbrown.info The O-H stretch of the secondary alcohol typically appears as a broad band around 3500-3200 cm⁻¹. Other important vibrations include C-H stretches for the aromatic and aliphatic portions, C=C stretches of the aromatic ring, and a strong C-F stretch, typically found in the 1400-1000 cm⁻¹ region. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1725-1700 (strong) | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic |

| 1400-1000 (strong) | C-F stretch | Aryl Fluoride (B91410) |

| 1320-1210 | C-O stretch | Carboxylic Acid |

Microwave Spectroscopy for Conformational Landscape Analysis

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. mdpi.com This method provides extremely precise data on molecular geometry and can be used to analyze the complex conformational landscape of flexible molecules like this compound.

Due to the presence of several single bonds, the molecule can exist in multiple stable three-dimensional shapes, or conformers. mdpi.com These conformers arise from rotation around the C-C and C-O bonds in the side chain. Microwave spectroscopy, often in combination with quantum chemical calculations, can identify the specific conformers present and determine their rotational constants, relative energies, and the potential for intramolecular hydrogen bonding (e.g., between the hydroxyl and carboxyl groups). nih.gov This provides a detailed picture of the molecule's preferred shapes in an isolated environment.

Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. jiangnan.edu.cn

Purity Determination: The chemical purity of a sample can be determined using reversed-phase HPLC (RP-HPLC), typically with a C18 stationary phase. An appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier) is used to elute the compound, which is then detected by a UV detector set to the λmax of the aromatic ring. The purity is calculated based on the area percentage of the main peak relative to any impurity peaks.

Enantiomeric Excess (e.e.) Determination: Since the C3 carbon is a stereocenter, the molecule exists as a pair of enantiomers. Chiral HPLC is required to separate these mirror-image isomers. nih.gov This is achieved by using a chiral stationary phase (CSP). nih.gov CSPs, often based on polysaccharide derivatives like cellulose (B213188) or amylose, create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. unife.it By integrating the areas of the two resulting peaks, the enantiomeric excess (% e.e.) can be accurately calculated, which is a critical measure of optical purity. heraldopenaccess.us

Table 5: Chromatographic Methods for Analysis

| Technique | Application | Stationary Phase Example | Mobile Phase Example | Detection |

|---|---|---|---|---|

| Reversed-Phase HPLC | Purity Analysis | C18 silica | Acetonitrile/Water + 0.1% Formic Acid | UV |

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. Given the chiral nature of this molecule, arising from the stereocenter at the C3 carbon, the separation of its enantiomers is of paramount importance. This is achieved through Chiral HPLC, which utilizes a chiral stationary phase (CSP) to differentiate between the (R)- and (S)-enantiomers.

The separation of enantiomers of arylpropionic acid derivatives is well-established using polysaccharide-based chiral columns. nih.gov These CSPs, typically derivatives of cellulose or amylose, create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), plays a crucial role in achieving optimal separation. nih.gov The elution order of the enantiomers can be influenced by the specific polysaccharide backbone of the CSP, the nature of the mobile phase modifier, and the temperature. nih.gov

For the analysis of this compound, a normal-phase Chiral HPLC method would be a primary approach. The method would be optimized by screening different polysaccharide-based columns and varying the mobile phase composition to achieve baseline separation of the enantiomers.

Table 1: Representative Chiral HPLC Method Parameters for Enantioseparation

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, polar and non-volatile molecules like this compound, which contain carboxylic acid and hydroxyl functional groups, are not directly amenable to GC analysis. These functional groups can lead to poor peak shape and thermal degradation in the GC inlet and column. colostate.edu Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for organic acids include esterification and silylation. colostate.edu Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. Another approach is alkylation, for instance, using alkyl chloroformates, which can simultaneously derivatize carboxylic, hydroxyl, and amino groups. nih.gov One study on microbial metabolomes successfully identified 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid, a structural isomer of the title compound, using GC-MS after derivatization with ethyl chloroformate. nih.gov

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivatized molecule.

Table 2: Illustrative GC-MS Method Parameters Following Derivatization

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | 5%-Phenyl-methylpolysiloxane (e.g., HP-5MS) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 15°C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, SC-XRD can unambiguously determine its absolute configuration, provided a suitable single crystal is obtained.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined. The crystal structure of related phenylpropanoic acid derivatives has been determined using this method, revealing details about their molecular conformation and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. dntb.gov.uamdpi.com For instance, carboxylic acids commonly form centrosymmetric hydrogen-bonded dimers in the solid state. dntb.gov.uamdpi.com The analysis of fluorinated organic compounds by SC-XRD is also well-documented, providing insights into the role of fluorine in crystal packing. iucr.org

The data obtained from an SC-XRD analysis are typically deposited in crystallographic databases and include the crystal system, space group, and unit cell dimensions.

Table 3: Representative Crystallographic Data from SC-XRD Analysis

| Parameter | Example Data for a Phenylpropanoic Acid Derivative |

| Chemical Formula | C₉H₉FO₃ |

| Formula Weight | 184.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 15.678(6) |

| β (°) ** | 98.76(3) |

| Volume (ų) | 850.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.439 |

Biological and Enzymatic Interactions of 3 2 Fluorophenyl 3 Hydroxypropanoic Acid at the Molecular Level

Mechanistic Investigations of Enzyme Inhibition

Fluorinated molecules are frequently designed as enzyme inhibitors. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity and can be leveraged to create mechanism-based inhibitors that form covalent bonds with the target enzyme. mdpi.com

While direct studies on 3-(2-Fluorophenyl)-3-hydroxypropanoic acid are not extensively available, its structural similarity to a class of non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential interaction with cyclooxygenase (COX) enzymes. COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. wikipedia.orgnih.govnih.gov NSAIDs function by inhibiting these enzymes. nih.govyoutube.com

There are two primary isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastrointestinal lining. youtube.comnih.gov In contrast, COX-2 is typically induced at sites of inflammation. youtube.comnih.gov The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while adverse side effects like gastric ulcers are often linked to the inhibition of COX-1. nih.gov

The active sites of COX-1 and COX-2 are highly similar, but key amino acid substitutions result in a larger, more accessible active site channel in COX-2. nih.gov Specifically, the substitution of isoleucine in COX-1 with a smaller valine in COX-2 opens up a side pocket that can be exploited for designing selective COX-2 inhibitors. nih.gov Fluorinated NSAIDs, such as Flurbiprofen, a propionic acid derivative, are potent inhibitors of prostaglandin (B15479496) synthesis. nih.gov These drugs act as competitive inhibitors, blocking arachidonic acid from entering the enzyme's active site. nih.gov The fluorine substituent can enhance binding interactions within the active site, contributing to the compound's inhibitory potency. nih.gov

| Feature | COX-1 | COX-2 |

|---|---|---|

| Expression | Constitutive (most tissues) | Inducible (at sites of inflammation) |

| Primary Role | Physiological homeostasis (e.g., GI protection, platelet aggregation) | Mediator of inflammation, pain, and fever |

| Active Site Key Residue | Isoleucine (Ile523) | Valine (Val523) |

| Active Site Volume | Smaller | Larger (~20%) with an accessible side pocket |

Fluorinated analogues serve as powerful tools for studying enzyme mechanisms. The carbon-fluorine (C-F) bond is exceptionally strong, yet the departure of a fluoride (B91410) ion from metabolic intermediates can be a favorable process in an enzyme's active site. nih.gov This property has been exploited in the design of mechanism-based inhibitors, also known as "suicide substrates." mdpi.comnih.gov These compounds are chemically inert until they are processed by their target enzyme. The enzymatic reaction transforms the inhibitor into a reactive species that then covalently modifies and inactivates the enzyme. mdpi.comnih.gov

The unique properties of the fluorine atom are beneficial for inhibitor design:

Electronegativity: Fluorine's high electronegativity can weaken adjacent bonds, making the inhibitor more susceptible to enzymatic transformation into a reactive species.

NMR Activity: The 19F nucleus is NMR-active, allowing researchers to use 19F-NMR spectroscopy to monitor the inhibitor's fate as it interacts with and is processed by the enzyme.

This approach has been successfully used to develop inhibitors for various enzyme classes, including serine proteases and pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov For instance, α-fluorinated ketones can act as transition-state analogue inhibitors of serine proteases, forming a stable complex that mimics the tetrahedral intermediate of the normal enzymatic reaction.

Receptor Binding Affinity and Molecular Recognition Mechanisms

For example, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their binding affinity to prostaglandin E (EP) receptors, specifically as antagonists for the EP3 subtype. nih.gov This research highlights how modifications to the phenyl ring and the propanoic acid side chain can be tailored to achieve high affinity and selectivity for a specific receptor target. nih.gov

The introduction of a fluorine atom, as in this compound, can significantly influence receptor binding. Fluorine can participate in favorable interactions within a binding pocket, such as forming hydrogen bonds or engaging in dipole-dipole interactions. Its electron-withdrawing nature can also alter the acidity of nearby functional groups (like the carboxylic acid), which can impact ionization state and the ability to form salt bridges with basic residues in the receptor. Computational tools and biophysical methods like NMR are often used to understand the conformational changes and specific interactions that occur upon binding. ufl.edu

Contribution of the Fluorophenyl Moiety to Hydrophobic Interactions

The 2-fluorophenyl group is a key contributor to the molecule's interaction with biological targets, primarily through hydrophobic interactions. The planar phenyl ring can engage in favorable van der Waals forces and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) commonly found in the hydrophobic pockets of enzyme active sites or receptor binding sites.

Research on fluorinated compounds has shown that the substitution of hydrogen with fluorine can lead to more potent biological activity, often attributed to these improved hydrophobic interactions. While specific data for this compound is not available, studies on other fluorophenyl-containing ligands, such as certain statins, have demonstrated that the fluorophenyl group occupies a hydrophobic pocket in the active site of HMG-CoA reductase, contributing significantly to the inhibitor's potency. The position of the fluorine atom at the ortho- position may also influence the conformational preferences of the phenyl ring, potentially pre-organizing the molecule for a more optimal fit within a binding site.

| Interaction Type | Contributing Moiety | Potential Interacting Amino Acid Residues | Nature of Interaction |

|---|---|---|---|

| Van der Waals Forces | Phenyl Ring | Alanine, Valine, Leucine, Isoleucine | Non-specific, distance-dependent attractions |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Non-covalent interaction between aromatic rings |

| Hydrophobic Effect | Fluorophenyl Group | Hydrophobic pockets in proteins | Thermodynamic stabilization by displacing water |

Role of Hydroxyl and Carboxylic Acid Groups in Hydrogen Bonding and Ionic Interactions

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are polar functionalities that are pivotal for establishing specific, directional interactions with biological targets, primarily through hydrogen bonding and ionic interactions.

The benzylic hydroxyl group, being both a hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom), can form crucial hydrogen bonds with amino acid side chains (e.g., serine, threonine, asparagine, glutamine) or with the peptide backbone of a protein. The ability to form these specific interactions is often a determining factor in the orientation and binding affinity of a ligand.

The combination of a hydroxyl group and a carboxylic acid allows for a network of hydrogen and ionic bonds, which can anchor the molecule firmly within a binding site. The spatial arrangement of these groups in this compound will determine its ability to simultaneously interact with complementary residues in a target protein.

| Functional Group | Interaction Type | Role of Functional Group | Potential Interacting Amino Acid Residues |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding | Donor | Aspartate, Glutamate, Serine, Threonine (side chain carbonyl) |

| Acceptor | Serine, Threonine, Asparagine, Glutamine (side chain hydroxyl/amide) | ||

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Donor | Aspartate, Glutamate, Main chain carbonyl |

| Acceptor | Asparagine, Glutamine, Main chain amide | ||

| Carboxylate (-COO⁻) | Ionic Bonding (Salt Bridge) | Anion | Lysine, Arginine, Histidine |

Computational and Theoretical Investigations of 3 2 Fluorophenyl 3 Hydroxypropanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of organic compounds. mdpi.com DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the geometries, electronic structures, and spectroscopic features of molecules with the complexity of 3-(2-fluorophenyl)-3-hydroxypropanoic acid. nih.govmdpi.com Calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a reliable description of the system. ijcce.ac.ir

The structural flexibility of this compound is primarily determined by the rotation around several single bonds: the Cα-Cβ and Cβ-Cγ bonds of the propanoic acid chain, and the Cγ-C(phenyl) bond linking the side chain to the aromatic ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule by mapping its potential energy surface. springernature.com

This analysis is performed by systematically rotating the key dihedral angles and calculating the corresponding energy of the molecule at each step. mdpi.com The resulting low-energy conformers are stabilized by a delicate balance of intramolecular forces. A significant stabilizing factor is the potential for intramolecular hydrogen bonding, for instance, between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid. researchgate.net Conversely, steric repulsion between the bulky phenyl ring, the carboxylic acid group, and the ortho-fluorine substituent can destabilize certain conformations. nih.gov The fluorine atom, due to its electronegativity, also exerts electronic effects that can influence conformational preference. nih.gov

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Global Minimum | ~60 (gauche) | 0.00 | Strong O-H···O=C hydrogen bond |

| Local Minimum 1 | ~180 (anti) | 1.5 - 2.5 | Reduced steric strain, weaker H-bond |

| Local Minimum 2 | ~-60 (gauche) | 2.0 - 3.5 | Alternative H-bonding, moderate steric strain |

Frontier Molecular Orbitals (FMO): The reactivity of a molecule can often be understood by analyzing its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-fluorophenyl ring and the oxygen atoms of the hydroxyl and carboxyl groups. The LUMO, conversely, would likely be distributed over the electron-deficient carboxylic acid moiety, particularly the π* orbital of the carbonyl group.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Moderate electron-donating ability |

| ELUMO | -0.5 to -1.5 | Moderate electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 | High chemical stability |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution and the specific donor-acceptor interactions that stabilize the molecule. ijcce.ac.ir This method translates the complex molecular wavefunction into a localized Lewis-like structure of bonds and lone pairs. It quantifies charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, with the stabilization energy (E(2)) indicating the strength of these hyperconjugative interactions. doi.org

For this molecule, NBO analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs (n) to the antibonding orbitals (σ* or π*) of adjacent groups. For example, a key stabilizing interaction would be the donation from a lone pair on the hydroxyl oxygen to the antibonding orbital of a neighboring C-C or C-H bond. These interactions are crucial for understanding the molecule's conformational preferences and electronic properties.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O)hydroxyl | σ(C-C)side chain | 2.0 - 5.0 |

| LP(O)carbonyl | π(C-O)carboxyl | 20 - 30 |

| LP(F) | σ*(C-C)phenyl | 1.5 - 4.0 |

DFT calculations are widely used to predict vibrational and NMR spectra, which serve as a powerful tool for structural confirmation when compared with experimental data. nih.gov Theoretical vibrational frequencies corresponding to the normal modes of the molecule can be computed. ijcce.ac.ir These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an appropriate factor to improve agreement. nih.gov Key vibrational modes for this compound include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carbonyl, and C-F stretching.

Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijcce.ac.ir Comparing the computed chemical shifts with experimental spectra helps in assigning signals and verifying the proposed molecular structure.

| Vibrational Mode | Experimental Range (cm-1) | Calculated (Scaled) (cm-1) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3000-3300 (broad) | 3050-3350 |

| O-H stretch (Hydroxyl) | 3300-3500 | 3350-3550 |

| C=O stretch (Carbonyl) | 1700-1730 | 1705-1735 |

| C-F stretch | 1100-1250 | 1110-1260 |

Analysis of Intermolecular Interactions

In the condensed phase (e.g., a crystal), the properties of this compound are dictated by a network of intermolecular interactions. mdpi.com Computational methods can characterize and quantify these forces, including hydrogen bonds, halogen bonds, and π-interactions, which together determine the crystal packing and macroscopic properties. dcu.ie

The molecule possesses multiple sites capable of forming strong hydrogen bonds: the carboxylic acid group and the secondary hydroxyl group act as hydrogen bond donors, while the carbonyl oxygen, hydroxyl oxygen, and fluorine atom can act as acceptors. acs.orgacs.org In the solid state, carboxylic acids almost universally form robust centrosymmetric dimers, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph set motif. researchgate.net It is highly probable that this dimer is the primary supramolecular synthon for this compound.

The hydroxyl groups provide additional sites for hydrogen bonding, potentially linking these primary dimers into one-dimensional chains or two-dimensional sheets. nih.gov The participation of the fluorine atom as a hydrogen bond acceptor is also possible, though C-F···H-O/N interactions are generally considered weak. researchgate.net

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. While prominent for heavier halogens like iodine and bromine, fluorine is the least polarizable halogen and typically does not form strong halogen bonds. nih.gov Its primary influence is electronic, withdrawing electron density from the aromatic ring.

Aromatic π-Interactions: The electron-withdrawing nature of the fluorine atom modulates the quadrupole moment of the phenyl ring, influencing its ability to participate in π-stacking interactions. nih.gov In the crystal structure, molecules may arrange to facilitate favorable π-π stacking (either face-to-face or offset) or C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring of a neighbor. The interplay between strong hydrogen bonding and these weaker π-interactions is often cooperative, collectively directing the final crystal packing arrangement. researchgate.netchemrxiv.orgnih.gov Computational studies can quantify the energies of these different interactions, revealing the hierarchy of forces that build the supramolecular architecture. rsc.org

Computational and Theoretical Research on this compound Remains Limited

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific theoretical and computational studies directly corresponding to the requested analyses for this compound are not publicly available. Detailed research findings on the Hirshfeld surface analysis, energy decomposition models, theoretical predictions of reactivity, computational studies on proton transfer and acidity constants, and investigations of reaction pathways for this specific compound have not been published in the accessible literature.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings as outlined in the user's request. Generating content for the specified sections without supporting data would result in speculation and would not meet the required standards of scientific accuracy.

General theoretical concepts and methodologies exist for each of the requested topics, but their specific application and the resulting data for this compound are not documented. For instance, while Hirshfeld surface analysis is a common technique to study intermolecular interactions in crystalline solids, no crystal structure or associated analysis for this compound appears to have been published. Similarly, computational models for predicting acidity and reaction mechanisms are well-established, but their application to this molecule has not been reported. The influence of the fluorine atom on molecular properties is a subject of extensive research, but theoretical models detailing its specific effects within this compound are absent from the literature.

Further original research would be required to generate the specific data and findings necessary to construct the requested article.

Derivatization Strategies and Analog Development of 3 2 Fluorophenyl 3 Hydroxypropanoic Acid

Synthesis of Fluorinated β-Amino Acid Analogues

The conversion of β-hydroxy acids to their corresponding β-amino acid analogues is a critical step in developing new chemical entities. For fluorinated compounds like 3-(2-fluorophenyl)-3-hydroxypropanoic acid, this transformation opens pathways to molecules with significant pharmacological potential. A common and effective approach involves a multi-step synthesis that first creates a racemic mixture of the β-amino acid, followed by an enantioselective resolution to isolate the desired stereoisomer.

One established method begins with a modified Rodionov synthesis, where a fluorinated aldehyde (e.g., 2-fluorobenzaldehyde) reacts with malonic acid and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) to produce the racemic β-amino acid, (±)-3-amino-3-(2-fluorophenyl)propanoic acid. mdpi.com This racemic acid is then esterified, for example, by reacting it with thionyl chloride in ethanol to yield the corresponding ethyl ester hydrochloride salt. mdpi.com

The crucial step for obtaining enantiomerically pure compounds is the kinetic resolution of this racemic ester. Enzymatic methods are highly favored due to their high stereoselectivity. Lipase (B570770) PSIM from Burkholderia cepacia has been used effectively to catalyze the hydrolysis of the racemic β-amino ester. mdpi.com This process selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. This allows for the separation of both the (S)-amino acid and the (R)-amino ester, both with excellent enantiomeric excess (ee) and good chemical yields. mdpi.com

The table below summarizes the results of a lipase-catalyzed resolution for the synthesis of fluorophenyl-substituted β-amino acid enantiomers. mdpi.com

| Starting Racemic Ester | Product 1: (R)-Amino Ester | Yield (%) | ee (%) | Product 2: (S)-Amino Acid | Yield (%) | ee (%) |

| (±)-Ethyl 3-amino-3-(2-fluorophenyl)propanoate | (R)-4a | >48 | ≥99 | (S)-5a | >48 | ≥99 |

| (±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate | (R)-4b | >48 | ≥99 | (S)-5b | >48 | ≥99 |

| (±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | (R)-4c | >48 | ≥99 | (S)-5c | >48 | ≥99 |

Other synthetic strategies for fluorinated β-amino acids include the reduction of fluorinated β-imino esters, Mannich-type reactions involving fluorinated substrates, and Michael-type additions. researchgate.net These methods provide a versatile toolkit for accessing a wide range of fluorinated β-amino acid building blocks.

Incorporation of Fluorinated β-Hydroxy Acid Moieties into Peptides and Peptidomimetics

The incorporation of unnatural amino acids, such as fluorinated β-hydroxy or β-amino acids, into peptides is a powerful strategy for creating peptidomimetics with enhanced properties. Strategic fluorination can improve metabolic stability, receptor binding affinity, and bioavailability. researchgate.net The fluorine atom's high electronegativity can also influence the conformation of the peptide backbone through stereoelectronic effects, leading to more stable and predictable secondary structures. researchgate.net

Fluorinated β-amino acids derived from this compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. anu.edu.au These residues can confer increased resistance to proteolytic degradation by enzymes, a common limitation of therapeutic peptides. byu.edu

Furthermore, the conformation of β-peptides can be controlled by the strategic placement of fluorine. Studies have shown that a fluorine atom located alpha to a carbonyl group favors an antiperiplanar conformation, while a fluorine atom beta to an amide nitrogen prefers a gauche conformation. researchgate.net By leveraging these stereoelectronic effects, it is possible to design β-peptides that fold into specific secondary structures, such as helices or turns, which is critical for mimicking the structure of biologically active peptides. The first examples of peptides containing fluorinated β-amino acids have been studied for their structure, stability, and biological activity. benthamscience.com

Development of Novel Fluorinated Phosphonate (B1237965) Derivatives

Phosphonate derivatives of biologically active molecules are often synthesized to act as stable analogues of natural phosphates or carboxylates. The development of fluorinated phosphonate derivatives from this compound or its amino analogue represents a promising strategy for creating novel compounds with potential therapeutic applications. While specific synthesis of a phosphonate from this compound is not detailed in the available literature, established synthetic methods for creating hydroxy- and amino-phosphonates can be applied.

One of the most versatile methods for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction. frontiersin.org This one-pot, three-component reaction involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602). To create a phosphonate analogue from 3-amino-3-(2-fluorophenyl)propanoic acid, the amino acid could first be converted to an appropriate imine, which would then react with a phosphite to form the aminophosphonate.

Alternatively, α-hydroxyphosphonates can be synthesized by the Pudovik reaction, which involves the nucleophilic addition of dialkyl phosphites to aldehydes or ketones. For a compound like this compound, derivatization would likely start from its corresponding amino analogue. The reaction of a hydroxyphosphonate with an amine is another route to aminophosphonates. frontiersin.org More complex hydroxymethylene-(phosphinyl)phosphonates can be synthesized from acyl chlorides via an Arbuzov reaction to form an α-ketophosphonate intermediate, followed by further reaction with a phosphite. semanticscholar.org These established routes provide a clear strategic framework for the future development of novel fluorinated phosphonate derivatives.

Structure-Activity Relationship (SAR) Studies of Synthesized Fluorinated Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity and pharmacokinetic profile. nih.govnih.gov For analogues derived from this compound, an SAR study would involve the systematic synthesis and biological evaluation of a library of related compounds to identify key structural features responsible for their effects.

A typical SAR study on this series of compounds would explore modifications at several key positions:

The Phenyl Ring: The position of the fluorine atom could be moved from the ortho- (2-position) to the meta- (3-position) or para- (4-position) to assess the impact of its electron-withdrawing effects on activity. Additional substitutions (e.g., chloro, methyl) could also be explored.

The Hydroxy/Amino Group: The effect of stereochemistry at the C3 position would be critical. The activity of the (R) and (S) enantiomers would be compared. The hydroxyl group could also be converted to other functionalities, such as methoxy (B1213986) or amino groups, to probe the importance of hydrogen bonding.

The Carboxylic Acid: The carboxylate could be esterified or converted to an amide to evaluate the role of the acidic group in binding or transport.

The synthesized analogues would be tested in relevant biological assays to determine a key activity metric, such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The results allow researchers to build a model of how structural changes affect biological activity.

The following table provides a representative example of how data from an SAR study might be presented, illustrating the relationship between structural modifications and biological activity.

| Compound | Phenyl Substitution | C3-Stereocenter | C3-Substituent | Biological Activity (IC₅₀, nM) |

| Lead | 2-Fluoro | Racemic | -OH | 500 |

| Analog 1 | 2-Fluoro | S | -OH | 250 |

| Analog 2 | 2-Fluoro | R | -OH | 800 |

| Analog 3 | 3-Fluoro | S | -OH | 450 |

| Analog 4 | 4-Fluoro | S | -OH | 150 |

| Analog 5 | 2-Fluoro | S | -NH₂ | 100 |

| Analog 6 | 4-Fluoro | S | -NH₂ | 50 |

| Analog 7 | 4-Chloro | S | -NH₂ | 75 |

Such studies are essential for the rational design of more potent and selective analogues. mdpi.com

Future Directions and Emerging Research Avenues for 3 2 Fluorophenyl 3 Hydroxypropanoic Acid

Exploration of Undiscovered Biocatalytic Pathways for Synthesis and Transformation

The biosynthesis of fluorinated organic compounds presents a significant challenge due to the rarity of natural fluorination pathways. However, the successful biocatalytic synthesis of structurally similar molecules, such as 2-fluoro-3-hydroxypropionic acid, provides a promising blueprint for developing novel enzymatic routes to 3-(2-Fluorophenyl)-3-hydroxypropanoic acid.

Future research is likely to focus on the discovery and engineering of enzymes capable of catalyzing the synthesis and transformation of this specific fluorinated acid. One promising avenue is the exploration of whole-cell biocatalysis, which has been successfully employed for the production of other fluorinated compounds. For instance, engineered Escherichia coli expressing a combination of enzymes like methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM) has been used to produce 2-fluoro-3-hydroxypropionic acid. nih.govfrontiersin.org A similar multi-enzyme cascade could be envisioned for the synthesis of this compound, starting from fluorinated precursors.

The search for novel biocatalysts will likely extend to screening diverse microbial sources for enzymes with latent or promiscuous activity towards fluorinated substrates. Techniques such as genome mining and metagenomic screening can uncover a wealth of previously uncharacterized enzymes. Once identified, these enzymes can be subjected to directed evolution and protein engineering to enhance their activity, selectivity, and stability for the desired transformation. The asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids using lactate (B86563) dehydrogenases is another example of how existing enzymes can be repurposed for the production of fluorinated chiral building blocks. researchgate.net

Application of Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational modeling is poised to play a pivotal role in accelerating the development of efficient biocatalysts and synthetic routes for this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) methods can provide invaluable insights into enzyme-substrate interactions and reaction mechanisms at the atomic level. nih.govnih.gov

Molecular docking studies, for instance, can be employed to predict the binding modes of this compound or its precursors within the active site of potential enzymes. This information can guide the rational design of enzyme variants with improved affinity and catalytic efficiency. Such studies have been successfully applied to understand the interaction of other β-hydroxy-β-arylpropanoic acids with enzymes like cyclooxygenases. nih.govresearchgate.net

MD simulations can further elucidate the dynamic behavior of the enzyme-substrate complex, revealing conformational changes that may be crucial for catalysis. For a deeper mechanistic understanding, QM/MM calculations can be used to model the electronic rearrangements that occur during the enzymatic reaction, helping to identify transition states and determine activation energies. This knowledge is critical for the rational design of enzymes with enhanced catalytic properties. nih.gov

The overarching goal of these computational approaches is to move towards in silico enzyme design, where novel biocatalysts are designed from the ground up to perform specific transformations. escholarship.org This would significantly reduce the time and resources required for experimental screening and directed evolution.

Innovation in Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, and the production of this compound is no exception. rsc.org Future research will focus on developing more sustainable and environmentally benign synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One area of innovation is the development of greener fluorination methods. Traditional fluorinating agents can be hazardous, and the development of safer and more sustainable alternatives is a key research goal. dovepress.combioengineer.org Furthermore, the use of greener solvents is being explored to replace hazardous organic solvents commonly used in organic synthesis. researchgate.net

Biocatalysis, as discussed in section 9.1, is inherently a green technology, as it typically operates under mild conditions (ambient temperature and pressure) in aqueous media. The development of robust and recyclable biocatalysts will be a significant step towards a truly sustainable synthesis of this compound.

Continued Mechanistic Elucidation of Biological and Enzymatic Interactions at the Atomic Level

A fundamental understanding of the interactions between this compound and biological systems, particularly enzymes, is crucial for both its synthesis and potential applications. Future research will focus on elucidating these interactions at an atomic level using a combination of experimental and computational techniques.

The use of fluorinated substrate analogues as mechanistic probes is a well-established strategy in enzymology. researchgate.net The fluorine atom can serve as a sensitive reporter for changes in the electronic environment of the enzyme's active site. Techniques like ¹⁹F NMR spectroscopy can be used to monitor the binding of this compound to an enzyme and to probe the mechanism of the catalyzed reaction. nih.gov

While direct structural data for enzyme-3-(2-Fluorophenyl)-3-hydroxypropanoic acid complexes are not yet available, future efforts may focus on obtaining high-resolution crystal structures. X-ray crystallography can provide a static snapshot of the enzyme-ligand complex, revealing the precise interactions that govern binding and catalysis. This structural information is invaluable for understanding the basis of enzyme specificity and for guiding rational drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.